2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole
Description
2-[Bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole is a halogenated benzimidazole derivative characterized by a bromo-difluoromethyl (-CF₂Br) substituent at position 2 and a methoxy (-OCH₃) group at position 6 of the benzimidazole core. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors . The bromo-difluoromethyl group introduces both steric bulk and electron-withdrawing effects, which may enhance metabolic stability and binding affinity compared to simpler substituents.
Properties
Molecular Formula |
C9H7BrF2N2O |
|---|---|
Molecular Weight |
277.07 g/mol |
IUPAC Name |
2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C9H7BrF2N2O/c1-15-5-2-3-6-7(4-5)14-8(13-6)9(10,11)12/h2-4H,1H3,(H,13,14) |
InChI Key |
SDKJRXCOIRFONG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(F)(F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole typically involves the introduction of the bromo(difluoro)methyl group onto a benzimidazole scaffold. One common method is the electrophilic aromatic substitution reaction, where a benzimidazole derivative is reacted with a bromo(difluoro)methylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo(difluoro)methyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the bromo(difluoro)methyl group can yield different products with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce hydroxylated or carboxylated products.
Scientific Research Applications
2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole involves its interaction with specific molecular targets. The bromo(difluoro)methyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methoxy group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Functional Group Variations
- 2-(4-Fluorophenyl)-6-methyl-1H-benzimidazole : Aromatic fluorophenyl group at position 2 enhances π-π stacking interactions, while the methyl group at position 6 increases lipophilicity (logP ≈ 3.2) .
- Fluorine at position 4 enhances metabolic stability .
- 4-Bromo-2-(5-bromothiophen-2-yl)-1H-benzimidazole : Thiophene substituent introduces sulfur-based interactions (e.g., hydrogen bonding) and alters electronic properties (λmax ≈ 290 nm in UV-Vis) .
Pharmacological and Physicochemical Insights
- Bioactivity : Benzimidazoles with halogen substituents (e.g., -Br, -Cl) often exhibit antiviral, antifungal, or anticancer properties. The CF₂Br group in the target compound may act as a protease inhibitor due to its electrophilic nature .
- Solubility and logP : The methoxy group in the target compound improves aqueous solubility (predicted logP ≈ 2.8) compared to dichloro derivatives (logP > 3.5) .
- Safety : Halogenated benzimidazoles may pose toxicity risks (e.g., hepatotoxicity), as seen in structurally related compounds like 5,6-dibromo-2-chloro-1H-benzimidazole .
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